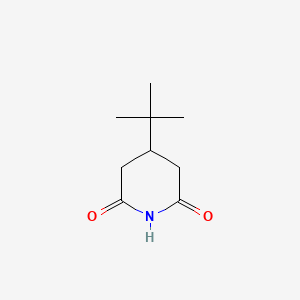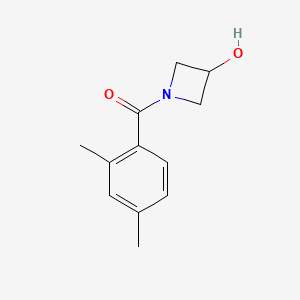
2-(Oxolan-3-yloxy)acetic acid
Übersicht
Beschreibung
“2-(Oxolan-3-yloxy)acetic acid” is a chemical compound with the CAS Number: 766539-53-1 . It has a molecular weight of 146.14 . The IUPAC name for this compound is (tetrahydro-3-furanyloxy)acetic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “2-(Oxolan-3-yloxy)acetic acid” is 1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(Oxolan-3-yloxy)acetic acid” is a powder that is stored at room temperature . It has a molecular weight of 146.14 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Drug Formulation
2-(Oxolan-3-yloxy)acetic acid may be utilized as a counterion in pharmaceutical salts to improve the biopharmaceutical properties of drugs. The presence of carboxylic acid groups can contribute to the stability and solubility of active pharmaceutical ingredients (APIs), potentially leading to the development of better drug formulations .
Biotechnology: Microbial Fermentation
In biotechnological applications, this compound could be involved in the production of acetic acid through microbial fermentation. Acetic acid bacteria, such as Acetobacter and Gluconobacter, can oxidize ethanol to acetic acid, which is a crucial step in vinegar production .
Environmental Science: Pollution Monitoring
The compound’s potential role in environmental science could be in the monitoring of volatile organic compounds (VOCs) and their impact on air quality. Its properties might allow for the development of sensitive detection methods for VOCs, which are significant pollutants .
Analytical Chemistry: Chromatography
2-(Oxolan-3-yloxy)acetic acid could be used as a standard or reagent in chromatographic techniques to analyze organic acids in various samples. Its stability and reactivity make it suitable for use in high-performance liquid chromatography (HPLC) to separate and identify components in complex mixtures .
Materials Science: Polymer Synthesis
In materials science, this compound might be used as a monomer or a precursor in the synthesis of polymers. Its reactive functional groups could allow it to polymerize or copolymerize, leading to new materials with specific properties for industrial applications .
Food Science: Flavor and Fragrance Development
The compound’s structure suggests potential applications in the development of flavors and fragrances. Its chemical properties could be harnessed to synthesize compounds that enhance the taste and aroma of food products .
Medicinal Chemistry: Lead Compound Optimization
As a lead compound in medicinal chemistry, 2-(Oxolan-3-yloxy)acetic acid could be modified to improve its pharmacological properties. It might serve as a starting point for the synthesis of new drugs with enhanced efficacy and reduced side effects .
Cosmetic Industry: Active Ingredient Synthesis
In the cosmetic industry, this compound could be used to synthesize active ingredients for skincare products. Its molecular structure might be beneficial in creating compounds that improve skin hydration or reduce signs of aging .
Safety and Hazards
The safety information for “2-(Oxolan-3-yloxy)acetic acid” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(oxolan-3-yloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEMYDVVPYLDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-3-yloxy)acetic acid | |
CAS RN |
766539-53-1 | |
| Record name | 2-(oxolan-3-yloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1468825.png)
![N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468827.png)


![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol](/img/structure/B1468834.png)







